molecular formula C27H25NO4 B13479117 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-benzylpyrrolidine-2-carboxylic acid

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-benzylpyrrolidine-2-carboxylic acid

Cat. No.: B13479117
M. Wt: 427.5 g/mol
InChI Key: KCBAWPJTUBLDLJ-UHFFFAOYSA-N
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Description

2-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is a complex organic compound with the molecular formula C27H25NO4. It is often used in the field of organic chemistry, particularly in the synthesis of peptides and other bioactive molecules. The compound is characterized by its unique structure, which includes a benzyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid typically involves multiple steps One common method starts with the protection of the amino group of proline using the Fmoc groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of the compound with high purity. The reaction conditions are carefully controlled to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites. The benzyl group can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
  • (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid
  • (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidine-2-carboxylic acid

Uniqueness

What sets 2-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid apart from similar compounds is the presence of the benzyl group, which adds a layer of complexity and reactivity. This makes it particularly useful in the synthesis of more intricate molecules and in applications requiring specific chemical transformations .

Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

2-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C27H25NO4/c29-25(30)27(17-19-9-2-1-3-10-19)15-8-16-28(27)26(31)32-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24H,8,15-18H2,(H,29,30)

InChI Key

KCBAWPJTUBLDLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC5=CC=CC=C5)C(=O)O

Origin of Product

United States

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